molecular formula C6H6KO4S B158597 Potassium phenyl sulfate CAS No. 1733-88-6

Potassium phenyl sulfate

Cat. No.: B158597
CAS No.: 1733-88-6
M. Wt: 213.27 g/mol
InChI Key: CMBQMSLHHHGNNS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by this compound can affect the redox state of the cell and influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenyl sulfate can be synthesized through the reaction of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of phenol to a mixture of sulfuric acid and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Potassium phenyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenol and sulfate ions.

    Reduction: It can be reduced to phenol and potassium sulfate.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Phenol and sulfate ions.

    Reduction: Phenol and potassium sulfate.

    Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Potassium phenyl sulfate has several applications in scientific research:

Comparison with Similar Compounds

  • Potassium p-tolyl sulfate
  • 4-Ethylphenol sodium sulfate
  • Indoxyl sulfate potassium salt
  • Phenyl-β-D-glucuronide
  • Pyrocatechol sulfate

Comparison: Potassium phenyl sulfate is unique in its specific interaction with cellular redox systems and its role in inducing oxidative stress. While similar compounds like indoxyl sulfate and pyrocatechol sulfate also induce oxidative stress, this compound is particularly notable for its biosynthesis from phenol and its specific enzymatic pathways .

Properties

CAS No.

1733-88-6

Molecular Formula

C6H6KO4S

Molecular Weight

213.27 g/mol

IUPAC Name

potassium;phenyl sulfate

InChI

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);

InChI Key

CMBQMSLHHHGNNS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)O.[K]

1733-88-6

Pictograms

Irritant

Related CAS

937-34-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?

A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), this compound undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.

Q2: How does the protonation behavior of this compound differ from Phenol itself?

A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, this compound exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.

Q3: Can the sulfonation of Phenol be controlled to selectively produce this compound?

A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce this compound might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.

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